8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-8(12)7-5-9(6-10-7)1-3-15(13,14)4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGZDRXIZMJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms.
Oxidation: The sulfur atom in the spirocyclic core is oxidized to form the sulfone group, resulting in the 8,8-dioxo structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thioethers: From reduction reactions.
Esters and Amides: From substitution reactions involving the carboxylic acid group.
Scientific Research Applications
8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound is distinguished by its sulfone (8,8-dioxo) group and carboxylic acid hydrochloride salt . Below is a structural comparison with analogous spirocycles:
Key Observations :
- Sulfur vs. Oxygen Heteroatoms : The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to ether-containing analogs (e.g., 1-Oxa-8-azaspiro[4.5]decane HCl) .
- Acid/Base Properties : The carboxylic acid hydrochloride salt improves aqueous solubility relative to neutral or Boc-protected derivatives (e.g., 7h, which requires acidic deprotection for activation) .
- Similarity Indices : Compounds with oxygen or additional nitrogen heteroatoms (e.g., 2,8-diazaspiro derivatives) exhibit moderate structural similarity (0.62–0.76), reflecting differences in reactivity and bioavailability .
Physicochemical Properties
Insights :
Biological Activity
8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
- Molecular Formula : C14H23NO6S
- Molecular Weight : 333.4005 g/mol
- CAS Number : 2174007-74-8
Biological Activity
The biological activity of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride has been studied in various contexts, particularly its interaction with sigma receptors and potential therapeutic applications.
Sigma Receptor Binding Affinity
Recent studies have indicated that derivatives of the spirodecane structure exhibit significant binding affinity for sigma receptors. For instance, a related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity for σ2 receptors . This suggests that the spirodecane framework may be a promising scaffold for developing sigma receptor ligands.
Antidepressant-like Activity
In preclinical models, compounds similar to 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane have demonstrated antidepressant-like effects in behavioral assays. These findings indicate the potential of this compound class in treating mood disorders by modulating neurotransmitter systems .
Study on Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a related spiro compound in mice using forced swim tests and tail suspension tests. The results indicated that the compound significantly reduced immobility time compared to control groups, suggesting an enhancement in mood-related behaviors .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of spiro compounds against oxidative stress-induced neuronal damage. The study found that treatment with these compounds resulted in reduced cell death and improved viability of neuronal cultures exposed to oxidative stressors, highlighting their potential applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane derivatives typically involves multi-step organic reactions including:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of functional groups via nucleophilic substitutions.
- Final modifications to enhance biological activity.
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
- Catalysts : Use Lewis acids like BF₃·Et₂O to accelerate spirocycle formation .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure, with characteristic shifts for the sulfur (δ 2.8–3.2 ppm) and carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 284.05 for C₉H₁₄ClNO₅S) .
- X-ray Crystallography : Resolves stereochemistry, particularly the spatial arrangement of the spiro junction .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How does the spirocyclic structure influence biological activity compared to non-spiro analogs?
Answer:
The spiro architecture enhances conformational rigidity, improving target selectivity. Key comparisons include:
- Enzyme Inhibition : The compound inhibits carbonic anhydrase (IC₅₀ = 1.2 µM) more effectively than linear analogs (IC₅₀ > 10 µM) due to optimal binding pocket fit .
- Metabolic Stability : Spirocycles resist cytochrome P450 oxidation, extending half-life (t₁/₂ = 4.2 hrs) versus non-spiro derivatives (t₁/₂ = 1.5 hrs) .
- Solubility : The hydrochloride salt improves aqueous solubility (12 mg/mL) compared to free bases (<2 mg/mL), critical for in vivo studies .
Q. Structural Comparisons :
| Compound | Key Feature | Carbonic Anhydrase IC₅₀ |
|---|---|---|
| Spirocyclic (Target) | Rigid, sulfur-dioxo | 1.2 µM |
| 2-Azaspiro[4.5]decan-3-one | No sulfur/dioxo | 8.5 µM |
| Linear thiazolidine | Flexible backbone | >10 µM |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:
- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer systems (pH 7.4) .
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
Case Study : A 2024 study reported conflicting IC₅₀ values (1.2 µM vs. 3.8 µM) due to residual DMSO in stock solutions. Repetition under anhydrous conditions resolved the discrepancy .
Basic: What common chemical reactions does this compound undergo, and which reagents are effective?
Answer:
- Oxidation : Sulfur oxidation with H₂O₂ or KMnO₄ modifies redox properties .
- Ester Hydrolysis : HCl/MeOH (1:1) cleaves methyl esters to carboxylic acids .
- Amide Coupling : EDC/HOBt mediates conjugation with amines for prodrug synthesis .
- Reduction : NaBH₄ selectively reduces ketones while preserving the spiro core .
Q. Reagent Table :
| Reaction | Reagents | Yield |
|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux | 85% |
| Amide Formation | EDC, HOBt, DIPEA | 70–75% |
| Sulfur Oxidation | 30% H₂O₂, AcOH, 40°C | 90% |
Advanced: How to design experiments to elucidate enzyme inhibition mechanisms?
Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For carbonic anhydrase, the compound shows uncompetitive inhibition, indicating binding to the enzyme-substrate complex .
- Docking Simulations : Employ AutoDock Vina to model interactions, identifying key residues (e.g., Thr199 and Glu106 in carbonic anhydrase) .
- Site-Directed Mutagenesis : Mutate predicted binding residues (e.g., Glu106Ala) to confirm involvement .
Q. Example Workflow :
In Vitro Assay : Measure enzyme activity at varying substrate/inhibitor concentrations.
Structural Analysis : Co-crystallize the compound with the enzyme for X-ray diffraction .
Mutational Validation : Compare wild-type and mutant enzyme inhibition profiles.
Basic: What are the primary pharmacological targets identified for this compound?
Answer:
- Enzyme Targets :
- Carbonic anhydrase II (IC₅₀ = 1.2 µM) .
- Acetylcholinesterase (IC₅₀ = 5.7 µM) .
- Cellular Targets :
- Apoptosis induction in HeLa cells (EC₅₀ = 12 µM) via caspase-3 activation .
- Inhibition of NF-κB signaling in macrophages (50% at 10 µM) .
Q. Screening Protocols :
- Fluorometric Assays : Use 4-nitrophenyl acetate hydrolysis for carboxylesterase activity .
- Western Blotting : Detect caspase-3 cleavage in treated cancer cells .
Advanced: How can computational methods predict interaction sites with biological macromolecules?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for specific residues (e.g., ΔG = -9.8 kcal/mol for Thr199 interaction) .
- Machine Learning : Train models on PubChem BioAssay data to predict novel targets (e.g., kinase inhibition) .
Q. Tools :
- Software : Schrödinger Suite, GROMACS, MOE.
- Databases : RCSB PDB (for protein structures), ChEMBL (bioactivity data).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
